![molecular formula C20H21N3O4 B6346966 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354923-68-4](/img/structure/B6346966.png)
4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine (DMDPP) is a synthetic pyrimidine derivative with a broad range of applications in the scientific research field. It has been studied for its potential use as a therapeutic agent for a variety of diseases, as well as for its ability to act as a catalyst in various chemical reactions. DMDPP has also been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, including drug development, chemical synthesis, and enzyme inhibition. 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. It has also been used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on the human brain. Furthermore, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been used to study the effects of various compounds on the immune system and the nervous system.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes, such as monoamine oxidase, cyclooxygenase, and acetylcholinesterase. 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is also believed to act as an agonist at various receptor sites, such as the serotonin and dopamine receptors. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is believed to have an effect on the production of certain neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine are not fully understood, but it is believed to have a variety of effects, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain neurotransmitters. 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters, such as serotonin and norepinephrine. 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has also been shown to activate the serotonin and dopamine receptors, which are responsible for the regulation of mood and behavior. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to modulate the production of certain neurotransmitters, such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
The use of 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is relatively stable and can be stored for long periods of time without significant degradation. One of the main limitations of using 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is that it is not very soluble in water and must be dissolved in an organic solvent prior to use. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not very soluble in organic solvents and must be used in concentrations that are lower than those typically used with other compounds.
Future Directions
The future directions for 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine are numerous and varied. 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has potential applications in drug development, as well as in the study of the biochemical and physiological effects of various compounds. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of various drugs on the human brain and the immune system. Furthermore, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of various compounds on the nervous system. Finally, 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of various compounds on the endocrine system.
Synthesis Methods
The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is relatively simple and involves the reaction of 2,4-dimethoxyphenylpyrimidine with 2,3-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C and a pressure of approximately 0.5 bar. The reaction is complete in approximately 3-4 hours and yields a product with a purity of approximately 95%.
properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-8-9-13(18(10-12)26-3)15-11-16(23-20(21)22-15)14-6-5-7-17(25-2)19(14)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSOFSTQXTABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=C(C(=CC=C3)OC)OC)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
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